![molecular formula C13H23N3O B2914456 N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide CAS No. 1645504-65-9](/img/structure/B2914456.png)
N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide, also known as TMA-2, is a synthetic psychedelic compound that belongs to the phenethylamine and amphetamine chemical classes. TMA-2 is a potent hallucinogenic drug that has been widely studied for its potential therapeutic applications in treating various mental health disorders.
作用机制
N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor that is involved in mediating the hallucinogenic effects of psychedelic drugs. This compound has been shown to induce a state of altered consciousness characterized by changes in perception, thought, and mood. This compound has also been shown to increase the activity of the prefrontal cortex, which is involved in regulating cognitive processes such as attention, working memory, and decision-making.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. This compound has also been shown to increase the release of cortisol, which is a hormone involved in regulating stress and inflammation. This compound has also been shown to increase the activity of the sympathetic nervous system, which is involved in regulating the body's response to stress and arousal.
实验室实验的优点和局限性
N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide has several advantages and limitations for lab experiments. One advantage is that this compound is a potent and selective agonist at the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in mediating the effects of psychedelic drugs. Another advantage is that this compound has a relatively long duration of action, which allows for prolonged observation of its effects. However, one limitation is that this compound is a Schedule I controlled substance, which makes it difficult to obtain for research purposes.
未来方向
There are several future directions for research on N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide. One direction is to further investigate the potential therapeutic applications of this compound in treating mental health disorders, particularly depression, anxiety, and PTSD. Another direction is to investigate the molecular mechanisms underlying the effects of this compound on the serotonin system and other neurotransmitter systems. Additionally, further research is needed to better understand the long-term effects of this compound on brain function and behavior.
合成方法
N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide can be synthesized through several methods, including the Leuckart-Wallach reaction, reductive amination, and the Mannich reaction. The most common method used for synthesizing this compound is the Mannich reaction, which involves the condensation of 2,4,4-trimethylcyclohexanone with formaldehyde and glycine to form the intermediate N-(2,4,4-trimethylcyclohexyl)glycine. The intermediate is then reacted with cyanogen bromide to form this compound.
科学研究应用
N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide has been extensively studied for its potential therapeutic applications in treating various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). This compound has been shown to have a profound effect on the serotonin system, which is involved in regulating mood, appetite, and sleep. This compound has also been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in regulating motivation, attention, and arousal.
属性
IUPAC Name |
N-(cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-10-8-13(2,3)5-4-11(10)16-9-12(17)15-7-6-14/h10-11,16H,4-5,7-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZSSLAZRBWZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1NCC(=O)NCC#N)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

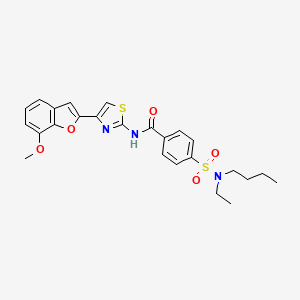
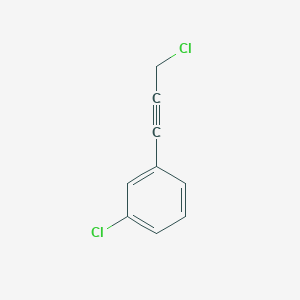
![2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2914378.png)
![4-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2914379.png)
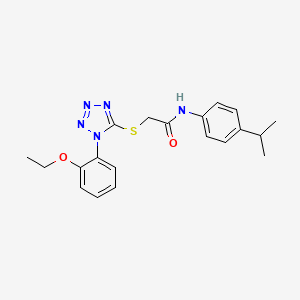
![(2E)-N-(3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2914384.png)
![5-[(4-fluorobenzyl)thio]-8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2914386.png)

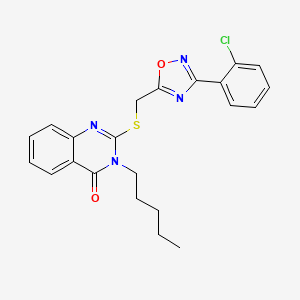
![N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide](/img/structure/B2914389.png)
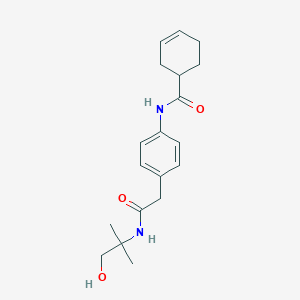
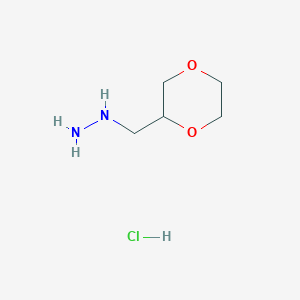
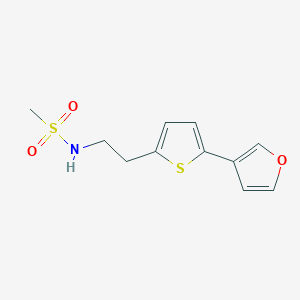
![2-{[(Tert-butoxy)carbonyl]amino}-4-chloropent-4-enoic acid](/img/structure/B2914396.png)